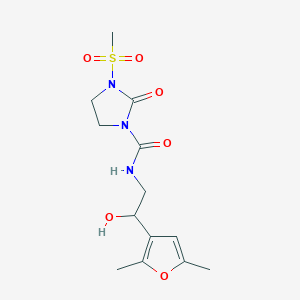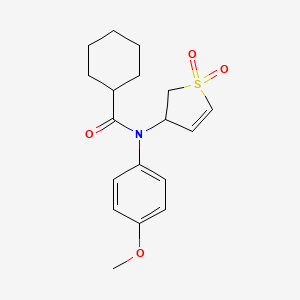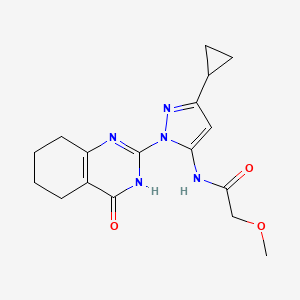
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H19N3O6S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Formation
- This compound has been studied in the context of heteroatomic chain reactions and cyclization processes, particularly in the synthesis of various heterocyclic structures. For instance, related compounds undergo transformations such as S-methylation and reactions with α-bromoketones and ketenes, leading to the formation of diverse heterocyclic compounds (Meslin & Quiniou, 1975).
Nucleoside Synthesis
- Similar chemical structures have been used in the synthesis of novel nucleosides. For example, cycloimidazole nucleosides have been synthesized through specific reactions, illustrating the potential of this compound in nucleoside analog creation, which is significant for pharmaceutical research (Okutsu & Yamazaki, 1976).
Triazafulvalene Derivatives
- Research has also focused on the synthesis of triazafulvalene derivatives using related compounds. These derivatives represent a new system of chemical compounds that could have various applications in materials science and organic chemistry (Uršič, Svete, & Stanovnik, 2010).
Antiprotozoal Agents
- Derivatives of this compound have been synthesized for potential use as antiprotozoal agents. Their synthesis involves multiple steps and these compounds have shown strong DNA affinities and promising in vitro activity against protozoal infections (Ismail et al., 2004).
Anti-Inflammatory and Analgesic Agents
- Novel derivatives synthesized from similar chemical structures have been tested as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities. These findings highlight the potential pharmaceutical applications of these compounds in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Formation and Structures of Imidazolinones
- The compound has relevance in the formation and study of imidazolinones and related compounds, which are important in the field of organic chemistry for the synthesis of various pharmaceutical agents (Miyamoto & Yamazaki, 1994).
Antitumor Activity
- Certain derivatives have been studied for their antitumor properties, illustrating the potential use of this compound in cancer research and treatment. For example, specific imidazotetrazines have shown broad-spectrum antitumor activity (Stevens et al., 1984).
Eigenschaften
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S/c1-8-6-10(9(2)22-8)11(17)7-14-12(18)15-4-5-16(13(15)19)23(3,20)21/h6,11,17H,4-5,7H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTQKCPSJIVTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)N2CCN(C2=O)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)



![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2540796.png)
![3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2540799.png)



![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)
![3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)


